Lactoferricin B

Übersicht

Beschreibung

Lactoferricin B (LF-B) is a peptide derived from acid-pepsin digestion of bovine lactoferrin, which has antimicrobial properties . It inhibits the growth of Gram-negative and Gram-positive bacteria . The lactotransferrin transferrin-like domain 1 functions as a serine protease of the peptidase S60 family that cuts arginine-rich regions. This function contributes to the antimicrobial activity .

Molecular Structure Analysis

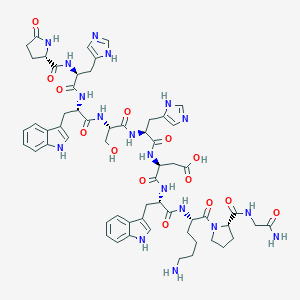

The solution structure of bovine lactoferricin (LfcinB) has been determined using 2D 1H NMR spectroscopy. LfcinB is a 25-residue antimicrobial peptide released by pepsin cleavage of lactoferrin, an 80 kDa iron-binding glycoprotein with many immunologically important functions . This region of lactoferricin B appears able to adopt a helical or sheetlike conformation .

Chemical Reactions Analysis

LfcinB causes depolarization of the cytoplasmic membrane in susceptible bacteria . In Escherichia coli UC 6782, Lfcin B induces an initial increase in protein and RNA synthesis and a decrease in DNA synthesis .

Physical And Chemical Properties Analysis

Lactoferricin B is an amphipathic, cationic peptide with anti-microbial and anti-cancer properties. It can be generated by the pepsin-mediated digestion of lactoferrin .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Lactoferricin B exhibits potent antimicrobial activities against a broad spectrum of microorganisms, including bacteria, viruses, fungi, and parasites . Its mechanism involves the disruption of microbial membranes and interference with microbial metabolism and DNA synthesis .

Biomedical Applications

In the field of biomedicine, Lactoferricin B has been recognized for its anti-inflammatory , immunomodulatory , and antioxidant properties . It’s being explored for its potential in treating conditions like sepsis and chronic inflammation .

Nutritional Supplementation

As a nutritional supplement, Lactoferricin B contributes to iron homeostasis and gastrointestinal health . It’s also being studied for its role in enhancing the nutritional value of food products and in the management of nutritional deficiencies .

Cancer Research

Lactoferricin B has shown promise in cancer research , particularly in its ability to induce apoptosis in cancer cells and inhibit tumor growth. It’s being investigated for its potential as a complementary therapeutic agent in various types of cancer .

Neuroprotective Effects

Research has indicated that Lactoferricin B may have neuroprotective effects , particularly in the context of neonatal brain injury and neurodegenerative diseases. It’s thought to protect neurons by reducing inflammation and oxidative stress .

COVID-19 Prophylaxis

Lactoferricin B is being evaluated for its potential as a prophylactic agent against COVID-19. Studies suggest it may help in preventing SARS-CoV-2 entry into cells and modulating the immune response to the virus .

Antiviral Activity

Beyond its potential against SARS-CoV-2, Lactoferricin B has demonstrated antiviral activity against a range of viruses, including HIV, hepatitis C, and respiratory syncytial virus (RSV), by inhibiting viral entry and replication .

Anti-Parasitic Activity

Lastly, Lactoferricin B’s anti-parasitic activity is noteworthy, with studies showing its effectiveness against parasites such as Plasmodium (which causes malaria) and Giardia lamblia .

Safety and Hazards

Zukünftige Richtungen

Lactoferrins are an iron-binding glycoprotein that have important protective roles in the mammalian body through their numerous functions, which include antimicrobial, antitumor, anti-inflammatory, immunomodulatory, and antioxidant activities . Since the first lactoferrin-derived peptide was isolated and showed higher antimicrobial activity than the native lactoferrin lactoferricin, numerous studies have investigated the antimicrobial potencies of lactoferrins, lactoferricins, and other lactoferrin-derived peptides to better understand their antimicrobial activities at the molecular level .

Wirkmechanismus

Target of Action

Lactoferricin B (LfcinB) primarily targets bacterial cells, particularly their intracellular components . One of the identified intracellular targets of LfcinB is phosphoenolpyruvate carboxylase, a key enzyme involved in pyruvate metabolism . This interaction suggests that LfcinB’s mechanism of action may be associated with the disruption of pyruvate metabolism .

Mode of Action

LfcinB exerts its antimicrobial activity through several mechanisms. It inhibits bacterial macromolecular synthesis in Escherichia coli and Bacillus subtilis . LfcinB also disrupts the cell membrane, triggering mitochondrial-related apoptosis . This disruption of the cell membrane and induction of apoptosis leads to the inhibition of cell growth .

Biochemical Pathways

LfcinB affects various biochemical pathways. It interferes with the synthesis of DNA, RNA, and proteins in both Gram-positive and Gram-negative bacteria . In E. coli, LfcinB initially increases protein and RNA synthesis while decreasing DNA synthesis. After 10 minutes, DNA synthesis increases while protein and RNA synthesis significantly decrease . In Bacillus subtilis, all macromolecular synthesis is inhibited for at least 20 minutes .

Result of Action

The result of LfcinB’s action is the inhibition of bacterial growth through the disruption of essential cellular processes. It induces cell cycle arrest and apoptosis, leading to cytotoxic effects against cells . LfcinB also reduces cytotoxin levels and increases ferric reducing antioxidant power (FRAP) in the intra- and extracellular space .

Action Environment

The action of LfcinB can be influenced by environmental factors. For instance, the presence of iron is crucial in modulating the production of reactive oxygen species (ROS). As an iron-binding protein, LfcinB can reduce oxidative stress caused by ROS and thus control excess inflammatory response

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H226N46O29S3/c1-11-77(6)111(133(212)186-112(80(9)189)134(213)183-106(74-218)130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)185-128(207)104(72-188)181-131(210)107-50-33-62-187(107)135(214)79(8)165-109(191)71-164-115(194)100(64-75(2)3)177-121(200)92(44-24-27-56-144)168-117(196)91(43-23-26-55-143)169-125(204)99(53-63-219-10)175-119(198)94(46-29-58-158-138(149)150)172-126(205)101(67-83-69-162-88-40-20-18-38-85(83)88)179-124(203)98(51-52-108(146)190)174-127(206)102(68-84-70-163-89-41-21-19-39-86(84)89)178-122(201)96(48-31-60-160-140(153)154)171-118(197)95(47-30-59-159-139(151)152)173-129(208)105(73-217)182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189,217-218H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSYQJWUGATIHM-IKGCZBKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H226N46O29S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3125.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactoferricin B | |

CAS RN |

146897-68-9 | |

| Record name | Lactoferricin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146897689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.